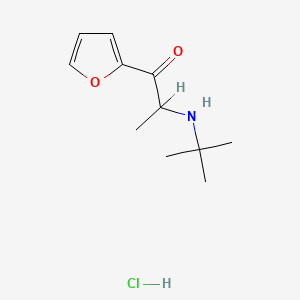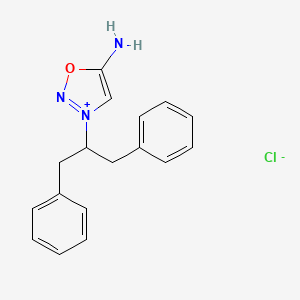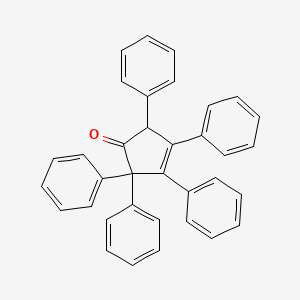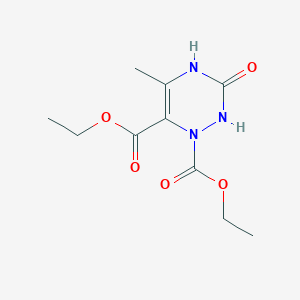![molecular formula C12H9F3N2 B14689783 N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine CAS No. 24020-61-9](/img/structure/B14689783.png)
N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridin-2-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine typically involves the coupling of 2-bromo-5-(trifluoromethyl)pyridine with aniline derivatives. One common method is the Pd-catalyzed amination reaction . For instance, the reaction can be carried out using Pd(dba)2 as the catalyst and BINAP as the ligand in the presence of tBuONa in 1,4-dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is used as a building block in the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new ligands and catalysts .
Biology and Medicine: Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, derivatives of this compound are used as active ingredients in pesticides and herbicides. The trifluoromethyl group contributes to the compound’s effectiveness and environmental stability .
Mecanismo De Acción
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group influences the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors by forming strong interactions with the active site .
Comparación Con Compuestos Similares
- 3-(Trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is unique due to the combination of the trifluoromethyl group and the pyridin-2-amine moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound in various applications .
Propiedades
Número CAS |
24020-61-9 |
|---|---|
Fórmula molecular |
C12H9F3N2 |
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
N-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-3-5-10(8-9)17-11-6-1-2-7-16-11/h1-8H,(H,16,17) |
Clave InChI |
REUSIJSELXIDND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)


![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)


![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)


